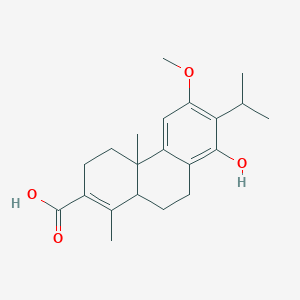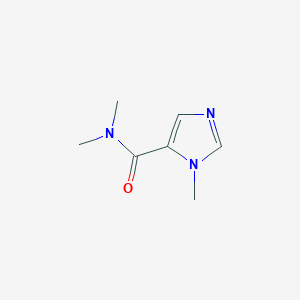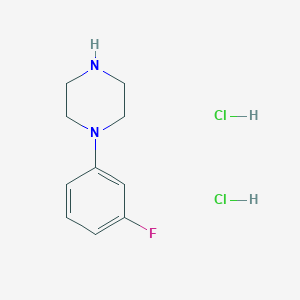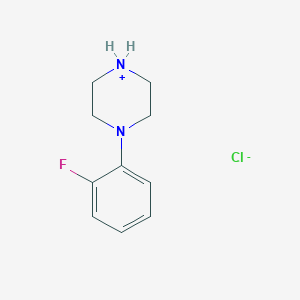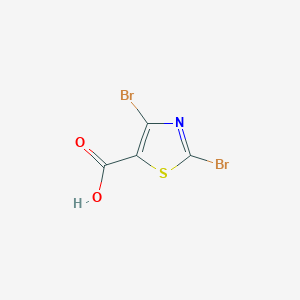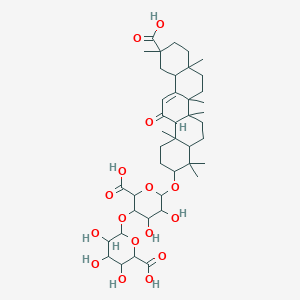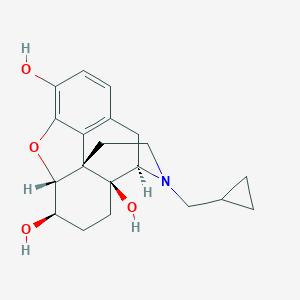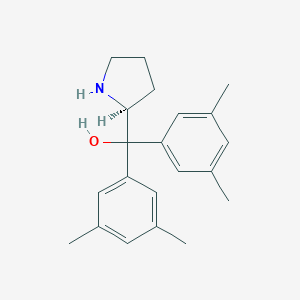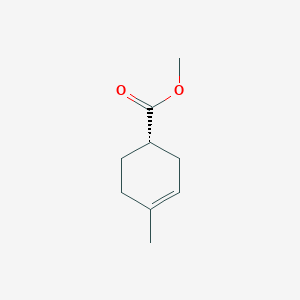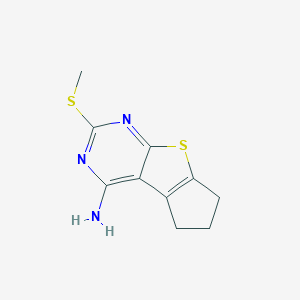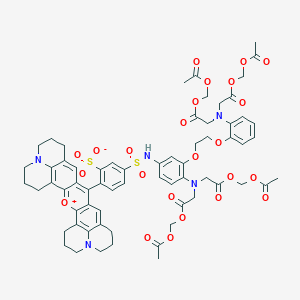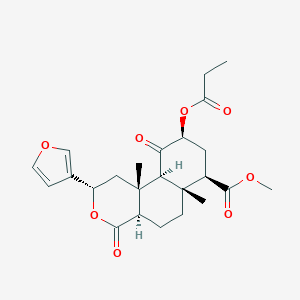
Divinorinpropionat
Übersicht
Beschreibung
Salvinorin A propionate is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM. It inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR. It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors. In mice, salvinorin A propionate (13 µg, i.c.v.) reduces nociceptive responses in a radiant heat tail-flick assay, though not as potently as salvinorin A.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von „Divinorinpropionat“ durchgeführt, auch bekannt als „Salvinorin A Propionat“. Es scheint jedoch nur begrenzte Informationen über die Anwendungen dieser spezifischen Verbindung zu geben. Die Verbindung wird von Cayman Chemical gelistet, was darauf hindeutet, dass sie in Forschungsumgebungen verwendet werden kann, aber detaillierte Anwendungen werden nicht angegeben .
Mögliche Anwendungen basierend auf Salvinorin A
Da „this compound“ ein Derivat von Salvinorin A ist, können wir mögliche Anwendungen basierend auf den bekannten Anwendungen der Stammverbindung ableiten:
Analgetische Eigenschaften
Salvinorin A wurde als potenzielles Analgetikum vorgeschlagen, da es an Kappa-Opioidrezeptoren wirkt .
Entzündungshemmende Wirkungen
Präklinische Studien haben gezeigt, dass Salvinorin A entzündungshemmende Eigenschaften haben kann .
Neuroprotektive Medizin
Es gibt Hinweise darauf, dass Salvinorin A als neuroprotektives Mittel dienen könnte .
Eindämmung der Opioid-Krise
Aufgrund seiner Selektivität für den Kappa-Opioidrezeptor gilt Salvinorin A als vielversprechender Kandidat für die Bewältigung der Opioid-Krise, ohne den Stickstoff, der typischerweise in Opioiden vorkommt .
Neurodegeneration-Forschung
Obwohl nicht direkt mit „this compound“ verbunden, wurde Propionat auf seine Auswirkungen auf die Neurodegeneration untersucht, beispielsweise in Parkinson-Krankheitsmodellen .
Lokalisierungsstudien
Es wurden Forschungen zur Lokalisierung von Salvinorin A und verwandten Verbindungen in Pflanzengewebe durchgeführt .
Wirkmechanismus
Target of Action
Salvinorin A Propionate, also known as Divinorin Propionate, is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM . It is selective for KORs over μ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .
Mode of Action
Salvinorin A Propionate interacts with its primary target, the κ1-opioid receptors, and inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . This interaction leads to changes in the cell signaling pathways, affecting various physiological processes.
Biochemical Pathways
It is known that the compound’s interaction with the κ1-opioid receptors can lead to changes in the cell signaling pathways, potentially affecting a variety of physiological processes .
Pharmacokinetics
Absorption of Salvinorin A Propionate occurs through the oral mucosa or the respiratory tract, being rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . Salvinorin A Propionate is rapidly distributed, with accumulation in the brain, and quickly eliminated . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects .
Result of Action
The molecular and cellular effects of Salvinorin A Propionate’s action are primarily related to its potent κ-opioid-activating effects. It has been found to inhibit excess intestinal motility (e.g., diarrhea) . Furthermore, Salvinorin A Propionate is a psychotomimetic selective for opioid receptors, suggesting that opioid-selective antagonists may represent novel psychotherapeutic compounds for diseases manifested by perceptual distortions (e.g., schizophrenia, dementia, and bipolar disorders) .
Action Environment
The action, efficacy, and stability of Salvinorin A Propionate can be influenced by various environmental factors. For instance, the method of ingestion can affect the compound’s bioavailability and duration of action
Biochemische Analyse
Biochemical Properties
Divinorin Propionate inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .
Molecular Mechanism
The molecular mechanism of Divinorin Propionate is primarily through its agonist activity at KOR. It binds to these receptors and inhibits adenylate cyclase, leading to changes in intracellular cAMP levels and downstream signaling pathways .
Eigenschaften
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVFWZGNRKYFG-ZWLNRFIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349319 | |
| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689295-71-4 | |
| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


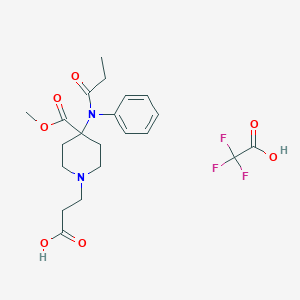
![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)
